molecular formula C9H9F2N3O B11783194 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B11783194
M. Wt: 213.18 g/mol
InChI Key: YYOCKGPMOPISCC-UHFFFAOYSA-N
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Description

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its stability and reactivity, making it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile, typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens or sulfonates are used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs high-yield methods using selective fluorinating agents. For example, Selectfluor® is a widely used reagent for the preparation of substituted fluoropyridines due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F2N3O

Molecular Weight

213.18 g/mol

IUPAC Name

2-[4-amino-6-(difluoromethyl)-2-methoxypyridin-3-yl]acetonitrile

InChI

InChI=1S/C9H9F2N3O/c1-15-9-5(2-3-12)6(13)4-7(14-9)8(10)11/h4,8H,2H2,1H3,(H2,13,14)

InChI Key

YYOCKGPMOPISCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)C(F)F)N)CC#N

Origin of Product

United States

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